O=C(CCSSc1ccccn1)NCCCCNC(=O)CCSSc2ccccn2
.
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is a synthetic organic compound with the molecular formula and a molecular weight of approximately 482.71 g/mol. This compound is characterized by its unique structure, which consists of a central butane chain flanked by two identical functional groups, each containing a propionamide moiety linked to a pyridyldithio unit. The pyridyldithio unit features a pyridine ring with two sulfur atoms attached, suggesting potential for chelation with metal ions and applications in coordination chemistry.
The origins of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane are not extensively documented in the literature, but it is recognized as a useful reagent in various chemical syntheses, particularly for creating novel bis(pyridine-2(1H)-thiones) derivatives. These derivatives are valuable in multiple chemical processes due to their reactivity and ability to form stable complexes.
The structure of 1,4-Bis[3-(2-pyridyldithio)propionamido]butane can be represented as follows:
1,4-Bis[3-(2-pyridyldithio)propionamido]butane is primarily used as a cross-linking agent in protein chemistry. Its ability to react with thiol groups makes it suitable for forming disulfide bonds between cysteine residues in proteins.
The mechanism of action for 1,4-Bis[3-(2-pyridyldithio)propionamido]butane involves its interaction with thiol groups on proteins. Upon exposure to proteins containing cysteine residues, the compound forms stable disulfide bonds through the following process:
1,4-Bis[3-(2-pyridyldithio)propionamido]butane finds applications primarily in scientific research:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5